molecular formula C11H14Cl2N2O4 B13994521 1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea CAS No. 84882-80-4

1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea

Cat. No.: B13994521
CAS No.: 84882-80-4
M. Wt: 309.14 g/mol
InChI Key: XPSMRYZSUCSDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of dichlorophenyl and dihydroxypropyl groups in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea typically involves the reaction of 3,4-dichloroaniline with a suitable isocyanate or carbamate precursor. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or ethanol.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions may produce various substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its properties in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]thiourea: Similar structure with a thiourea group instead of a urea group.

    1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate: Similar structure with a carbamate group instead of a urea group.

Uniqueness

The uniqueness of 1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea lies in its specific combination of functional groups, which may confer distinct biological activity and reactivity compared to similar compounds.

Properties

CAS No.

84882-80-4

Molecular Formula

C11H14Cl2N2O4

Molecular Weight

309.14 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea

InChI

InChI=1S/C11H14Cl2N2O4/c12-8-2-1-7(3-9(8)13)14-10(19)15-11(4-16,5-17)6-18/h1-3,16-18H,4-6H2,(H2,14,15,19)

InChI Key

XPSMRYZSUCSDRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC(CO)(CO)CO)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.